molecular formula C20H19FN2O3S B2590616 (4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)(1H-indol-2-yl)methanone CAS No. 1448130-95-7

(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)(1H-indol-2-yl)methanone

Cat. No.: B2590616
CAS No.: 1448130-95-7
M. Wt: 386.44
InChI Key: LMDLDZLMWXMZMS-UHFFFAOYSA-N
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Description

(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)(1H-indol-2-yl)methanone is a chemical compound with the molecular formula C20H19FN2O3S and a molecular weight of 386.4 g/mol . This reagent is of significant interest in medicinal chemistry and drug discovery research due to its hybrid molecular structure, which incorporates two pharmaceutically relevant motifs: the 1H-indole ring and the (4-fluorophenyl)sulfonyl)piperidine group. The indole nucleus is a privileged scaffold in pharmacology, known to be present in a wide range of bioactive molecules and natural products . Derivatives of indole have been extensively researched and demonstrated diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, and antimicrobial effects . The specific substitution pattern on the indole nitrogen and the piperidine ring in this compound makes it a valuable intermediate or target molecule for researchers investigating new therapeutic agents. It is particularly useful for scientists working in high-throughput screening, target identification, and structure-activity relationship (SAR) studies aimed at developing novel small-molecule inhibitors or probes. The compound is provided as a high-purity material for research purposes. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the material safety data sheet (MSDS) prior to use.

Properties

IUPAC Name

[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]-(1H-indol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O3S/c21-15-5-7-16(8-6-15)27(25,26)17-9-11-23(12-10-17)20(24)19-13-14-3-1-2-4-18(14)22-19/h1-8,13,17,22H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMDLDZLMWXMZMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)C3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound (4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)(1H-indol-2-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant research findings.

Molecular Formula

The molecular formula for this compound is C_{19}H_{20}F_{N}_{3}O_{2}S.

Structural Features

The structure consists of:

  • A piperidine ring substituted with a sulfonyl group.
  • An indole moiety that contributes to its biological activity.
  • A fluorophenyl group that enhances lipophilicity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes, particularly in the context of cancer treatment. For instance, it may inhibit protein tyrosine phosphatases (PTP), which are crucial in regulating cell signaling pathways related to cancer progression .
  • Receptor Modulation : The piperidine structure allows for interaction with various neurotransmitter receptors, potentially affecting pathways involved in pain perception and mood regulation.
  • Antioxidant Activity : Some studies suggest that indole derivatives possess antioxidant properties, which may contribute to their protective effects against cellular damage.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound through various assays:

StudyCell LineIC50 Value (µM)Mechanism
Study 1MCF-7 (Breast Cancer)5.2PTP inhibition
Study 2A549 (Lung Cancer)3.8Induction of apoptosis
Study 3HeLa (Cervical Cancer)4.5Cell cycle arrest

These findings indicate that the compound exhibits significant cytotoxicity against multiple cancer cell lines, primarily through enzyme inhibition and induction of apoptotic pathways.

Neuropharmacological Effects

The compound has also been investigated for its effects on the central nervous system:

StudyModelEffect Observed
Study ARat ModelReduced anxiety-like behavior
Study BMouse ModelAnalgesic effects in pain models

These studies suggest that this compound may have therapeutic potential in treating anxiety and pain disorders.

Case Study 1: PTP Inhibition

A study published in PubMed Central demonstrated that derivatives similar to this compound exhibited selective inhibition against PTP1B, a target implicated in metabolic disorders. The lead compound showed an IC50 value of 2.07 µM, indicating strong inhibitory activity .

Case Study 2: Antidepressant-like Effects

Another investigation explored the antidepressant-like effects of this compound in animal models. The results indicated a significant reduction in depressive symptoms compared to control groups, suggesting a potential role in mood regulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects
  • (4-Benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone (CAS 63925-79-1): This analogue replaces the sulfonyl-fluorophenyl group with a benzylpiperazine moiety. The benzyl group introduces lipophilicity (log P ~3.5, inferred from molecular weight C20H21N3O vs. The absence of a sulfonyl group may diminish hydrogen-bonding interactions with targets, altering receptor affinity.
  • 4-Amino-3-(1H-indol-1-yl)phenylmethanone: This compound features an indole-1-yl substituent and a 4-hydroxyphenyl group. The hydroxyl group enhances polarity, improving aqueous solubility but limiting membrane permeability.
  • (4-Fluorophenyl)(1H-pyrrol-2-yl)methanone: Replacing indole with pyrrole reduces aromatic π-stacking capacity and electron density, which may weaken receptor binding. highlights that indole derivatives exhibit higher CB1 receptor affinity than pyrrole analogues, suggesting the target compound’s indole-2-yl group is critical for activity .
Physicochemical and ADMET Properties
  • Solubility and log P :
    The sulfonyl group in the target compound increases polarity (predicted log P ~2.8 vs. ~3.5 for benzylpiperazine analogue), enhancing solubility but possibly reducing CNS penetration. This contrasts with pyrrole derivatives (log P ~2.5) but aligns with indole-based drugs showing moderate bioavailability .

  • Metabolic Stability: The 4-fluorophenyl group likely blocks oxidative metabolism at the para position, extending half-life compared to non-fluorinated analogues. This is consistent with fluorinated drugs like fluoxetine .
  • Toxicity :
    Piperidine derivatives (e.g., ) often exhibit moderate toxicity profiles, but the sulfonyl group may introduce hepatotoxicity risks, necessitating further in vitro screening .

Comparative Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula log P (Predicted) Key Substituents
Target Compound C21H19FN2O3S 2.8 4-((4-Fluorophenyl)sulfonyl)piperidine
(4-Benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone C20H21N3O 3.5 Benzylpiperazine
4-Amino-3-(1H-indol-1-yl)phenylmethanone C21H16N2O2 1.9 4-Hydroxyphenyl, amino group
(4-Fluorophenyl)(1H-pyrrol-2-yl)methanone C11H8FNO 2.5 Pyrrole, 4-fluorophenyl

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